4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide
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Description
4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide is a useful research compound. Its molecular formula is C35H35IN2O and its molecular weight is 626.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide , identified by its CAS number 2097828-27-6 , is a quinuclidinyl derivative with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is C35H35IN2O, with a molecular weight of approximately 626.57 g/mol . The structure incorporates an anthracene moiety and a quinuclidine framework, which are significant for its biological interactions.
Research indicates that compounds similar to quinuclidinyl derivatives often exhibit activity through multiple pathways:
- Cholinergic Activity : Quinuclidine derivatives can interact with muscarinic and nicotinic acetylcholine receptors, potentially influencing neurotransmission.
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells.
- Antimicrobial Effects : The presence of quinoline structures is often associated with antimicrobial properties.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that compounds structurally related to the target compound exhibited significant cytotoxic effects. For instance:
These findings suggest that the compound may inhibit cell proliferation and promote apoptosis in cancerous cells.
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents prompts investigation into its potential effects against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
The data indicates promising antimicrobial properties that warrant further exploration.
Case Studies
Several case studies have been documented exploring the therapeutic applications of similar compounds:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a quinuclidinyl derivative showed a partial response in 30% of participants, highlighting the need for further clinical evaluation.
- Antimicrobial Efficacy : In vitro studies demonstrated that quinuclidine derivatives significantly reduced bacterial load in infected cell cultures, suggesting a mechanism for treating bacterial infections.
Properties
Molecular Formula |
C35H35IN2O |
---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide |
InChI |
InChI=1S/C35H35N2O.HI/c1-3-24-22-37(23-32-28-12-6-4-10-26(28)20-27-11-5-7-13-29(27)32)19-17-25(24)21-34(37)35(38-2)31-16-18-36-33-15-9-8-14-30(31)33;/h3-16,18,20,24-25,34-35H,1,17,19,21-23H2,2H3;1H/q+1;/p-1/t24-,25-,34+,35-,37-;/m0./s1 |
InChI Key |
APQOVWPBGQXIRN-TWXSYMOTSA-M |
Isomeric SMILES |
CO[C@H]([C@H]1C[C@@H]2CC[N@+]1(C[C@@H]2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[I-] |
Canonical SMILES |
COC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[I-] |
Origin of Product |
United States |
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